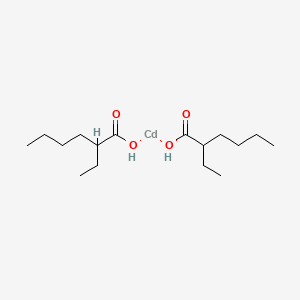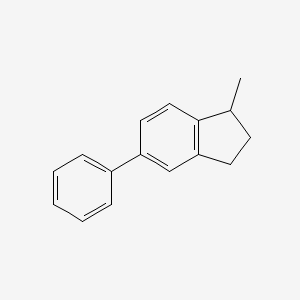
1-Methyl-5-phenylindan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-phenylindan is an organic compound with the molecular formula C16H16. It is a derivative of indan, characterized by the presence of a methyl group at the first position and a phenyl group at the fifth position of the indan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylindan can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of indan with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the cyclization of 1-phenyl-2-methyl-1,3-butadiene under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-phenylindan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: this compound-2-one.
Reduction: 1-Methyl-5-phenylindane.
Substitution: 1-Methyl-5-bromo-phenylindan, 1-Methyl-5-nitro-phenylindan.
Aplicaciones Científicas De Investigación
1-Methyl-5-phenylindan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research has explored its potential as a ligand in binding studies with various biological targets.
Medicine: Investigations are ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism by which 1-Methyl-5-phenylindan exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may act by binding to enzyme active sites or receptor proteins, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methylindan: Lacks the phenyl group, resulting in different chemical properties and reactivity.
5-Phenylindan: Lacks the methyl group, which affects its steric and electronic properties.
1-Phenyl-2-methylindane: A structural isomer with different substitution patterns.
Propiedades
Número CAS |
71823-64-8 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-methyl-5-phenyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H16/c1-12-7-8-15-11-14(9-10-16(12)15)13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 |
Clave InChI |
HYACLZWJAWSGFH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C1C=CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


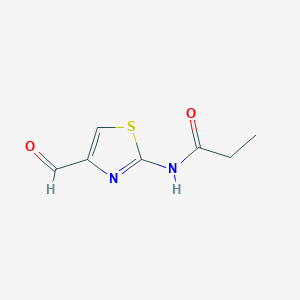
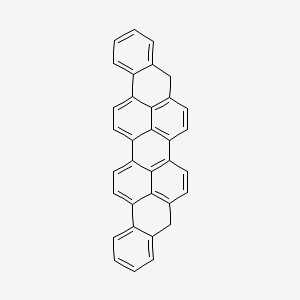
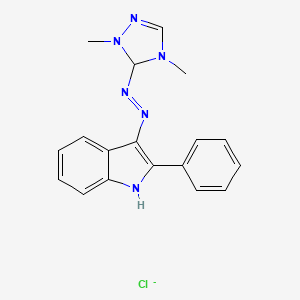
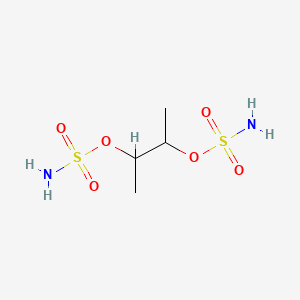
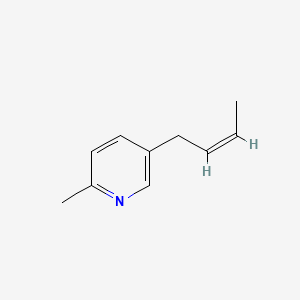
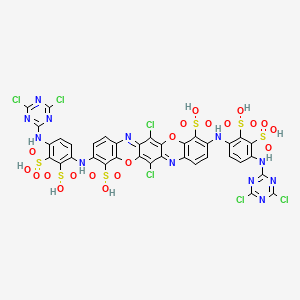


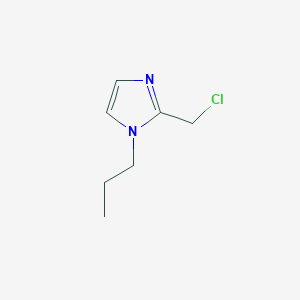

![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
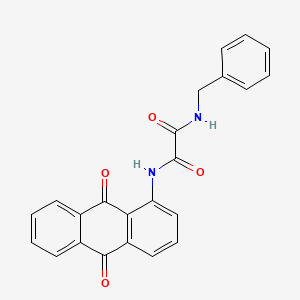
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
